Barium perchlorate

Description

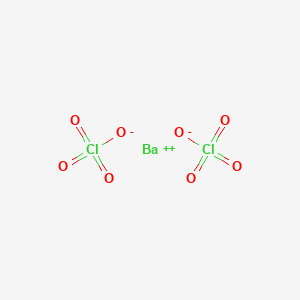

Structure

2D Structure

Properties

CAS No. |

10294-39-0 |

|---|---|

Molecular Formula |

BaClH3O5 |

Molecular Weight |

255.80 g/mol |

IUPAC Name |

barium(2+);diperchlorate |

InChI |

InChI=1S/Ba.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |

InChI Key |

JJYDRCKFGGSBSO-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] |

Canonical SMILES |

O.OCl(=O)(=O)=O.[Ba] |

density |

3.2 at 68 °F (USCG, 1999) |

melting_point |

941 °F (USCG, 1999) |

Other CAS No. |

13465-95-7 |

physical_description |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992) |

Pictograms |

Oxidizer; Irritant |

Synonyms |

arium perchlorate barium perchlorate trihydrate |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Barium Perchlorate

Electrochemical Synthetic Routes

The electrochemical synthesis of barium perchlorate (B79767) primarily involves the oxidation of barium chlorate (B79027). This process is conducted in an electrolytic cell, typically utilizing a platinum anode and a rotating stainless steel cathode. exrockets.com The efficiency of this conversion is highly dependent on several operational parameters. exrockets.com

Electrolytic Conversion of Barium Chlorate to Barium Perchlorate

The core of the electrochemical method is the anodic oxidation of the chlorate ion (ClO₃⁻) to the perchlorate ion (ClO₄⁻). A high anodic potential is essential for this reaction, which is why platinum is a commonly used anode material. exrockets.com

The concentration of the barium chlorate electrolyte plays a significant role in the current efficiency of the process. Research indicates that as the concentration of barium chlorate increases, the current efficiency for producing this compound decreases. For instance, an increase in barium chlorate concentration from 1.0 M to 1.5 M results in a decrease in current efficiency from 40% to 36%. exrockets.com This is attributed to the increased precipitation of barium hydroxide (B78521) at higher concentrations, leading to a loss of Ba²⁺ ions. exrockets.com

The current density at both the anode and the cathode also impacts the efficiency. At higher anodic current densities, the formation of perchlorate is favored over the evolution of oxygen, thus increasing the efficiency. cecri.res.in Conversely, increasing the cathode current density can lead to a more alkaline environment near the cathode, promoting the formation of barium hydroxide and thereby reducing the current efficiency. exrockets.com

Interactive Data Table: Effect of Electrolyte Concentration on Current Efficiency

| Barium Chlorate Concentration (M) | Current Efficiency (%) |

| 1.0 | 40 |

| 1.5 | 36 |

Interactive Data Table: Effect of Anode Current Density on Current Efficiency

| Anode Current Density (A/dm²) | Current Efficiency (%) |

| 10 | 30 |

| 20 | 35 |

| 30 | 40 |

Interactive Data Table: Effect of Cathode Current Density on Current Efficiency

| Cathode Current Density (A/dm²) | Current Efficiency (%) |

| 10 | 38 |

| 20 | 34 |

| 30 | 32 |

The pH of the electrolyte is a critical parameter. Studies have shown that the optimal pH for the electrolytic synthesis of this compound is around 6.0. exrockets.com Deviations from this pH, either to more acidic or more alkaline conditions, result in a decrease in current efficiency. exrockets.com At a pH lower than 6.0, there is an increased likelihood of chlorine gas evolution, while at a pH higher than 6.0, the formation of barium hydroxide is favored, both of which reduce the efficiency of perchlorate formation. exrockets.comcecri.res.in

Temperature also influences the process. An increase in the electrolyte temperature generally leads to a higher current efficiency. exrockets.com For instance, increasing the temperature from 313 K to 343 K can improve the current efficiency from 32% to 40%. This is partly due to the increased solubility of barium hydroxide at higher temperatures, which mitigates its precipitation. exrockets.comcecri.res.in

Interactive Data Table: Effect of pH on Current Efficiency

| pH | Current Efficiency (%) |

| 4 | 33 |

| 6 | 40 |

| 8 | 30 |

Interactive Data Table: Effect of Temperature on Current Efficiency

| Temperature (K) | Current Efficiency (%) |

| 313 | 32 |

| 323 | 36 |

| 333 | 39 |

| 343 | 40 |

The rotation of the cathode is a key factor in optimizing the electrolytic production of this compound. A rotating cathode helps to minimize the precipitation of barium hydroxide on the cathode surface by effectively removing the hydroxide ions formed. exrockets.comcecri.res.in Research has demonstrated that increasing the peripheral velocity of the cathode enhances the current efficiency, with a maximum efficiency being achieved at a certain optimal rotation speed. For example, in one study, the maximum current efficiency was observed at a cathode peripheral velocity of 1.38 m/s. cecri.res.in

Interactive Data Table: Effect of Cathode Peripheral Velocity on Current Efficiency

| Cathode Peripheral Velocity (m/s) | Current Efficiency (%) |

| 0.69 | 35 |

| 1.04 | 38 |

| 1.38 | 40 |

| 1.73 | 37 |

Solution-Based Crystallization and Dehydration Techniques

This compound can also be prepared through methods involving the crystallization from aqueous solutions and subsequent dehydration of the resulting hydrates.

Preparation via Evaporation of Aqueous Solutions

One common laboratory method for preparing this compound involves the reaction of perchloric acid with barium carbonate or barium hydroxide. The resulting aqueous solution of this compound is then concentrated by evaporation, leading to the crystallization of this compound hydrates, most commonly the trihydrate (Ba(ClO₄)₂·3H₂O).

Controlled Dehydration of Hydrated Forms

This compound is commonly found in its hydrated forms, such as the trihydrate (Ba(ClO₄)₂·3H₂O). wikipedia.orgchembk.com The controlled removal of water from these hydrates is a critical step in obtaining the anhydrous salt.

Anhydrous Salt Synthesis from Hydrates

The synthesis of anhydrous this compound from its hydrated form, typically Ba(ClO₄)₂·xH₂O, involves a careful dehydration process. iucr.orgiucr.orgresearchgate.net One established method is to heat the hydrated salt under a vacuum. wikipedia.org For instance, the hydrated powder can be ground and heated in a fused-silica tube connected to a vacuum pump. iucr.orgiucr.org A specific protocol involves heating the sample at a rate of 4 K/min up to 423 K (150°C) and maintaining this temperature for 6 hours under continuous vacuum to yield the anhydrous form. iucr.orgiucr.orgresearchgate.net Another approach describes drying at temperatures up to 400°C to obtain the anhydrous salt. google.com The trihydrate loses its water of crystallization when heated to 260°C to form the anhydrous substance. chembk.com

The dehydration process can also be carried out in stages. Pumping at room temperature can lead to the formation of the monohydrate. cdnsciencepub.com Further drying over sulfuric acid can also yield the monohydrate. wikipedia.org To obtain the anhydrous form from the monohydrate, heating to 140°C in a vacuum is required. wikipedia.org

A patent from 1931 describes a process where a mixture of hydrated this compound and magnesium perchlorate is dried at temperatures between 180°C and 300°C, either at atmospheric pressure or under reduced pressure, to produce a granular anhydrous product. google.com

Conditions for Minimizing Hydrolysis during Dehydration

A significant challenge during the dehydration of this compound is the potential for hydrolysis, where the perchlorate ion reacts with water. wikipedia.orgcdnsciencepub.com To minimize this unwanted side reaction, it is crucial to conduct the dehydration process under vacuum. wikipedia.orgcdnsciencepub.com Dehydration in the presence of air can lead to hydrolysis of the perchlorate. cdnsciencepub.com The use of a vacuum facilitates the removal of water vapor, shifting the equilibrium away from the hydrolysis reaction and preserving the integrity of the perchlorate salt. wikipedia.org

Novel Synthetic Approaches and Precursor Chemistry

Various synthetic routes have been developed for this compound, utilizing different precursors and reaction strategies.

Utilization of Barium Hydroxide and Carbonate in Synthesis

A common and straightforward method for preparing this compound involves the reaction of perchloric acid with either barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃). wikipedia.orgsciencemadness.org

The reaction with barium hydroxide is a neutralization reaction: Ba(OH)₂ + 2HClO₄ → Ba(ClO₄)₂ + 2H₂O wyzant.combrainly.com

Similarly, the reaction with barium carbonate produces this compound, carbon dioxide, and water: BaCO₃ + 2HClO₄ → Ba(ClO₄)₂ + CO₂ + H₂O webqc.org

In both cases, the resulting this compound solution is typically concentrated and cooled to allow the salt to recrystallize. sciencemadness.org

Another approach involves digesting a saturated solution of ammonium (B1175870) perchlorate with a 5-10% excess of hydrated barium hydroxide. wikipedia.org The excess barium hydroxide can later be removed by bubbling carbon dioxide through the solution to precipitate it as barium carbonate. youtube.com

Reactions Involving Fluosilicate Intermediates

An alternative synthetic pathway involves the use of fluosilicate intermediates. One such method includes the reaction of potassium perchlorate with hydrofluosilicic acid, followed by the addition of barium carbonate. wikipedia.org This suggests the formation of an intermediate that is then converted to this compound. Another method involves boiling a solution of potassium chlorate and zinc fluosilicate. wikipedia.org A patented method describes the preparation of barium fluosilicate by reacting fluosilicic acid with barium carbonate or barium hydroxide. google.com This barium fluosilicate can then potentially be used in further reactions to produce other barium compounds.

Ion Metathesis Strategies in Perchlorate Synthesis

Ion metathesis, or double decomposition, is a widely used strategy for synthesizing perchlorates. pyrodata.com For large-scale production, this compound can be synthesized by evaporating a solution of sodium perchlorate and barium chloride. wikipedia.org This method relies on the differential solubility of the resulting salts to isolate the desired product.

Another example of a metathesis reaction is the use of this compound itself as a reagent to synthesize other perchlorates. For instance, it can be used in methanol (B129727) to facilitate an ion exchange with an imidazolium (B1220033) salt, leading to the formation of an energetic ionic liquid. mdpi.com The reaction between this compound and sulfuric acid is also a metathesis reaction that yields perchloric acid and insoluble barium sulfate (B86663). sciencemadness.org A similar strategy is employed in the preparation of anhydrous lithium perchlorate, where anhydrous this compound is reacted with a lithium salt in a non-aqueous solvent. google.com

Furthermore, cation-exchange metathesis has been successfully used to synthesize anhydrous barium pertechnetate (B1241340), a related compound, by passing an ammonium pertechnetate solution through a column loaded with Ba²⁺ cations. nih.govacs.org This technique could potentially be adapted for the synthesis of this compound.

Recent Advancements in Synthesis Techniques

Recent research has explored novel methodologies for the synthesis of this compound, moving beyond traditional precipitation and evaporation techniques. These advancements aim to enhance efficiency, improve product purity, and provide more controlled reaction conditions. A significant area of development has been in the field of electrochemistry, offering an alternative route from barium chlorate.

Electrochemical Synthesis from Barium Chlorate

A notable advancement in the preparation of this compound is its electrochemical synthesis from barium chlorate (Ba(ClO₃)₂). Current time information in Vanderburgh County, US.exrockets.comresearchgate.net This method involves the electrolysis of a barium chlorate solution, which itself can be produced via the electrolysis of barium chloride. researchgate.net The process utilizes a platinum anode and a rotating stainless steel cathode. Current time information in Vanderburgh County, US.exrockets.comresearchgate.net

The core of this technique is the anodic oxidation of chlorate ions (ClO₃⁻) to perchlorate ions (ClO₄⁻). The use of a rotating cathode is a key innovation designed to minimize the formation and precipitation of barium hydroxide (Ba(OH)₂) on the cathode surface, which can occur due to localized increases in pH. Current time information in Vanderburgh County, US.americanelements.com By maintaining a clear cathode surface, the efficiency of the primary reaction is preserved.

Research has focused on optimizing various parameters to maximize the yield and efficiency of this compound formation. Current time information in Vanderburgh County, US.exrockets.comresearchgate.net These parameters include electrolyte concentration, current densities at both the anode and cathode, the pH of the electrolyte, and the temperature. Studies have shown that controlling these variables is crucial for achieving optimal outcomes. For instance, an excessive concentration of the barium chlorate electrolyte can lead to an increase in the pH at the cathode surface, promoting the unwanted precipitation of barium hydroxide and thereby reducing the current efficiency. exrockets.com

Under optimized conditions, this electrochemical method has been reported to achieve a maximum current efficiency of 40%, with a corresponding energy consumption of 5.5 kWh per kilogram of this compound produced. Current time information in Vanderburgh County, US.exrockets.comresearchgate.net

Table 1: Optimized Parameters for Electrochemical Synthesis of this compound

| Parameter | Optimal Condition |

|---|---|

| Anode Material | Platinum Current time information in Vanderburgh County, US.exrockets.com |

| Cathode Material | Rotating Stainless Steel Current time information in Vanderburgh County, US.exrockets.com |

| Starting Material | Barium Chlorate Solution Current time information in Vanderburgh County, US.exrockets.com |

| Maximum Current Efficiency | 40% Current time information in Vanderburgh County, US.researchgate.net |

| Energy Consumption | 5.5 kW·h·kg⁻¹ Current time information in Vanderburgh County, US.researchgate.net |

While the electrochemical route from barium chlorate represents a significant and detailed area of recent study, other modern synthesis techniques are also emerging for the production of complex inorganic compounds. acs.org Methods such as mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), and sonochemical synthesis, which uses ultrasonic cavitation to drive chemical reactions, are being applied to various barium compounds, suggesting potential future pathways for this compound synthesis. mdpi.comrsc.orgamericanelements.com Similarly, microwave-assisted synthesis, known for its rapid heating and potential to increase reaction rates, is another area of active research for inorganic material preparation. mdpi.comacs.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 61623 |

| Barium chlorate | 24564 |

| Barium chloride | 25204 |

| Barium hydroxide | 3081608 |

| Perchloric acid | 24247 |

| Barium oxide | 62395 |

| Barium carbonate | 10443 |

| Barium titanate | 159483 |

| Platinum | 23939 |

| Stainless steel | Not Applicable |

Crystallographic and Structural Elucidation of Barium Perchlorate and Its Complexes

Anhydrous Barium Perchlorate (B79767) Crystal Structure Analysis

The crystal structure of anhydrous barium perchlorate, Ba(ClO₄)₂, was unknown for a long time, primarily due to the difficulty in growing single crystals of anhydrous perchlorates, which readily absorb water from the atmosphere. iucr.orgnih.goviucr.org Its structure was eventually determined and refined from laboratory X-ray powder diffraction data, revealing a new structure type. iucr.orgnih.govresearchgate.netnih.gov The anhydrous form is prepared by heating hydrated this compound at 423 K under vacuum for several hours. iucr.orgnih.goviucr.orgresearchgate.net

Anhydrous this compound crystallizes in the orthorhombic system. iucr.orgresearchgate.netcrystallography.net The determined space group is Fddd. iucr.orgnih.goviucr.orgresearchgate.netnih.gov The asymmetric unit consists of one barium atom at a special position with 222 site symmetry, one chlorine atom at a special position with 2 site symmetry, and two oxygen atoms located at general positions. iucr.orgnih.goviucr.orgresearchgate.netnih.gov

Detailed crystallographic data for anhydrous this compound are presented below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd (No. 70) |

| Unit Cell Parameter a | 14.304 Å |

| Unit Cell Parameter b | 11.688 Å |

| Unit Cell Parameter c | 7.2857 Å |

| Unit Cell Angles | α = β = γ = 90° |

| Cell Volume | 1218.1 ų |

| Temperature | 298 K |

| Data sourced from crystallography.net |

The structure of anhydrous this compound can be characterized as a unique three-dimensional polyhedral network. iucr.orgnih.govresearchgate.net This network is formed by the corner-sharing and edge-sharing of BaO₁₂ polyhedra and ClO₄ tetrahedra. iucr.orgnih.goviucr.orgresearchgate.netnih.gov

The connectivity of this network is highly specific:

Each BaO₁₂ polyhedron shares corners with eight distinct ClO₄ tetrahedra. iucr.orgnih.govresearchgate.net

Additionally, each BaO₁₂ polyhedron shares edges with two ClO₄ tetrahedra. iucr.orgnih.govresearchgate.net

Conversely, each ClO₄ tetrahedron is linked to the network by sharing corners with four BaO₁₂ polyhedra and sharing an edge with another BaO₁₂ polyhedron. iucr.orgnih.govresearchgate.netnih.gov

In the anhydrous crystal, the large barium cation (Ba²⁺) is coordinated by twelve oxygen atoms, resulting in a BaO₁₂ coordination polyhedron. nih.govresearchgate.net This high coordination number is a consequence of the large ionic radius of barium (1.61 Å). iucr.org The Ba²⁺ cation is coordinated by eight separate ClO₄ tetrahedra. iucr.orgiucr.org The interatomic distances between barium and chlorine atoms range from 3.55 to 4.06 Å. iucr.org The perchlorate ion (ClO₄⁻) exists as a tetrahedron, which connects to the surrounding barium ions as described in the polyhedral network. nih.govresearchgate.net

Hydrated this compound Crystal Structures

This compound is commonly found in its hydrated forms, with the trihydrate being particularly well-characterized. nih.goviucr.org The presence of water molecules in the crystal lattice significantly alters the coordination environment of the barium ion compared to the anhydrous state.

The crystal structure of this compound trihydrate, Ba(ClO₄)₂·3H₂O, has been determined using single-crystal X-ray diffraction. nih.gov It crystallizes in the hexagonal system with the centrosymmetric space group P6₃/m. nih.govwikipedia.orgiucr.org The structure contains two formula units per unit cell (Z=2). nih.goviucr.org

Crystallographic data for this compound trihydrate are summarized in the table below.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Unit Cell Parameter a | 7.277 Å |

| Unit Cell Parameter c | 9.656 Å |

| Unit Cell Angles | α = β = 90°, γ = 120° |

| Cell Volume | 442.9 ų |

| Temperature | 295 K |

| Data sourced from nih.goviucr.org |

In this structure, extensive hydrogen bonding occurs. Each perchlorate ion is hydrogen-bonded to nine water molecules. nih.goviucr.org Conversely, each water molecule is hydrogen-bonded to six perchlorate ions. nih.goviucr.org This hydrogen bonding network contributes to the stability of the crystal and influences the geometry of the perchlorate ion, which just slightly fails to have regular tetrahedral geometry. nih.govwikipedia.orgiucr.org The average Cl-O bond length in the perchlorate ion is 1.433 Å. nih.govwikipedia.orgiucr.org

A defining feature of the this compound trihydrate structure is the coordination geometry of the barium ion. rri.res.in The Ba²⁺ ion is surrounded by a total of twelve oxygen atoms, which form the vertices of a slightly distorted icosahedron. nih.govwikipedia.orgiucr.orgrri.res.in

This 12-fold coordination sphere is composed of:

Six oxygen atoms from six different water molecules, with a Ba-O bond distance of 2.919 Å. nih.govwikipedia.orgiucr.org

Six oxygen atoms from six different perchlorate ions, with a Ba-O bond distance of 3.026 Å. nih.govwikipedia.orgiucr.org

The average Ba-O separation in this icosahedral arrangement is approximately 2.97 Å. nih.goviucr.orgresearchgate.net Columns of these BaO₁₂ icosahedra are centered on the 6₃ screw axis and are linked to adjacent columns through the perchlorate ions. iucr.org

Hydrogen Bonding Networks within Hydrate Structures

The hydrated form of this compound, specifically this compound trihydrate (Ba(ClO₄)₂·3H₂O), exhibits a complex and intricate network of hydrogen bonds that significantly influences its crystal structure. X-ray diffraction studies have been pivotal in delineating these interactions. nih.govpsu.eduwikipedia.org

In the trihydrate, the barium ion is coordinated to six water oxygen atoms and six perchlorate oxygen atoms, forming a distorted icosahedral geometry. nih.govpsu.edu The hydrogen bonding network is a key feature, with each water molecule participating in multiple hydrogen bonds with the perchlorate ions. nih.gov Specifically, each axial oxygen atom of a perchlorate ion forms hydrogen bonds with three water molecules, while each trigonal perchlorate oxygen is bonded to two water molecules. nih.govwikipedia.org This extensive hydrogen bonding results in each perchlorate ion being linked to nine water molecules. nih.gov Conversely, each water molecule is hydrogen-bonded to six perchlorate ions. nih.gov This arrangement leads to a slight distortion of the perchlorate ion from a perfect tetrahedral geometry. nih.govwikipedia.org Infrared spectroscopy studies of partially deuterated this compound trihydrate have confirmed the presence of weak hydrogen bonds between the water molecules and the perchlorate ions. cdnsciencepub.com

Table 1: Hydrogen Bonding Details in this compound Trihydrate

| Interacting Atoms | Number of Bonds |

|---|---|

| Axial Perchlorate Oxygen to Water | 3 |

| Trigonal Perchlorate Oxygen to Water | 2 |

| Perchlorate Ion to Water Molecules | 9 |

| Water Molecule to Perchlorate Ions | 6 |

Advanced Spectroscopic Techniques for Structural Characterization

X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound and its complexes with various organic ligands. For anhydrous this compound, which crystallizes in the orthorhombic space group Fddd, the structure is a three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. iucr.org Each barium atom is coordinated to twelve oxygen atoms. iucr.org

In the case of this compound trihydrate, X-ray diffraction has revealed a hexagonal crystal system with the space group P6₃/m. nih.govpsu.edu The barium atoms are coordinated by six water oxygens and six perchlorate oxygens in a distorted icosahedral arrangement. nih.govwikipedia.org

The complex of this compound with the ionophore antibiotic valinomycin (B1682140) has also been characterized by X-ray crystallography. researchgate.net The solid-state structure shows that the valinomycin molecule adopts a flat, open conformation without internal hydrogen bonds, coordinating to two barium ions. researchgate.net Each barium ion is ligated to three consecutive amide carbonyls of the valinomycin molecule, as well as to perchlorate groups and solvent molecules. researchgate.net This results in infinite layers of valinomycin molecules interconnected by perchlorate groups. researchgate.net

Another example is the complex with 1,10-phenanthroline, tetra-aquabis(1,10-phenanthroline)barium(II) perchlorate, which has a distorted cubic stereochemistry with the barium ion coordinated to four nitrogen atoms from two phenanthroline ligands and four oxygen atoms from water molecules. rsc.org

Table 2: Crystallographic Data for this compound and its Hydrate

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Anhydrous this compound | Orthorhombic | Fddd | 3D network of BaO₁₂ polyhedra and ClO₄ tetrahedra |

| This compound Trihydrate | Hexagonal | P6₃/m | Distorted icosahedral coordination of Ba²⁺ with water and perchlorate oxygens |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation of this compound complexes in both solution and solid states.

In the study of the valinomycin-barium perchlorate complex, both proton (¹H) and carbon-13 (¹³C) NMR were used to analyze its conformation in solution. researchgate.net The NMR data indicated that in solution, the valinomycin molecule exhibits threefold symmetry on the NMR timescale. researchgate.net This suggests a rapid interconversion between multiple conformers that are structurally related to the conformation observed in the solid state. researchgate.net

This compound has also been utilized as a reagent in NMR studies for the configurational assignment of chiral primary amines. nih.govacs.orgresearchgate.net The addition of this compound to a solution of an amide derivative of a chiral amine induces conformational changes that can be observed by ¹H NMR spectroscopy. nih.govresearchgate.net The formation of a complex between the amide and the barium ion shifts the conformational equilibrium, leading to measurable changes in the chemical shifts of the amine's substituents. nih.govresearchgate.net These changes, when analyzed, allow for the determination of the amine's absolute configuration. nih.govacs.org The spectral evolution during the addition of this compound can be monitored to quantify these changes. researchgate.net

Raman spectroscopy provides valuable information about the vibrational modes of molecules and is particularly useful for studying the structure of solid materials like this compound. nanografi.com The Raman spectrum of a substance offers a "fingerprint" based on its unique vibrational modes. nanografi.com

For the perchlorate ion (ClO₄⁻), which has tetrahedral symmetry, specific vibrational modes are expected in the Raman spectrum. researchgate.net In studies of perchlorate-containing compounds, characteristic peaks are observed that can be attributed to the symmetric and asymmetric stretching and bending vibrations of the Cl-O bonds. researchgate.net For instance, strong and broad peaks around 1064 cm⁻¹ and 621 cm⁻¹ are typically assigned to triply degenerate vibrations of the perchlorate ion. researchgate.net

In the context of this compound, Raman studies can reveal details about the local environment of the perchlorate ions and any distortions from ideal tetrahedral symmetry. researchgate.net Changes in the Raman spectra can also indicate interactions with other species, such as water molecules in hydrates or ligands in complexes. While specific detailed Raman studies focusing solely on the vibrational modes of pure this compound are not extensively detailed in the provided search results, the principles of Raman spectroscopy are broadly applicable to its analysis. nanografi.comspectroscopyonline.comuniroma1.it

Investigation of Crystalline Phase Transitions

This compound is known to undergo crystalline phase transitions at elevated temperatures. cdnsciencepub.com Studies on the thermal decomposition of anhydrous this compound have identified two such transitions. cdnsciencepub.com The first transition, from the α-form to the β-form, occurs at 284 °C. cdnsciencepub.com A second transition, from the β-form to the γ-form, takes place at 360 °C. cdnsciencepub.com These phase transitions are distinct from the thermal decomposition of the salt, which begins at higher temperatures (around 435-495 °C). cdnsciencepub.com

The study of phase transitions in perchlorate-containing compounds is an active area of research. For example, various N-heterocyclic ammonium (B1175870) perchlorates have been shown to exhibit reversible phase transitions accompanied by significant changes in their dielectric properties. rsc.org These transitions are often driven by changes in molecular motion and hydrogen bonding within the crystal structure. rsc.org While the provided information on this compound's phase transitions is specific to temperature-induced changes in the anhydrous form, the broader context of perchlorate salts suggests that these transitions are a key aspect of their solid-state chemistry. researchgate.netnih.gov

Table 3: Crystalline Phase Transition Temperatures of Anhydrous this compound

| Transition | Temperature (°C) |

|---|---|

| α-BP to β-BP | 284 |

| β-BP to γ-BP | 360 |

Mechanistic and Kinetic Studies of Barium Perchlorate Reactions

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of anhydrous barium perchlorate (B79767) into barium chloride and oxygen has been investigated through methods such as pressure measurements and weight loss analysis. cdnsciencepub.comcdnsciencepub.com The relationship between the fraction of decomposition and time is complex, indicating a reaction that proceeds through unstable intermediate compounds. cdnsciencepub.comcdnsciencepub.com

The decomposition of barium perchlorate does not follow a simple kinetic model but instead exhibits several distinct stages. The plots of the fraction of decomposition (α) versus time (t) reveal a multi-stage profile. cdnsciencepub.comcdnsciencepub.com The most prominent characteristics of these curves are:

An initial acceleratory period .

A subsequent, nearly linear period .

A sharp decrease in the reaction rate, followed by a deceleratory period . cdnsciencepub.comcdnsciencepub.com

This final deceleratory stage has been found to conform to the contracting-volume kinetic law. cdnsciencepub.com

The complex decomposition profile is attributed to the formation of unstable intermediates. cdnsciencepub.com The sharp break in the reaction rate, occurring when approximately half of the material has decomposed (α ≈ 0.52), corresponds stoichiometrically to the formation of barium chlorate (B79027) (Ba(ClO₃)₂). cdnsciencepub.com The latter part of the reaction is associated with the decomposition of this barium chlorate intermediate into barium chloride and oxygen. cdnsciencepub.comcdnsciencepub.com

The initial two stages, the acceleratory and linear periods, involve the decomposition of the perchlorate into chlorate. The approximate stoichiometry for this phase of the reaction is: 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂ cdnsciencepub.comcdnsciencepub.com

To explain the initial stages of the decomposition, a chain reaction mechanism has been proposed. cdnsciencepub.comcdnsciencepub.com This model suggests that atomic oxygen (O) acts as the chain carrier in the reaction sequence that converts perchlorate to chlorate. cdnsciencepub.comcdnsciencepub.com This proposed mechanism is consistent with the observed effects of various experimental conditions on the reaction rate. cdnsciencepub.com

Kinetic analysis of the different decomposition stages has allowed for the determination of their respective activation energies. The activation energy for the final, deceleratory stage, which corresponds to the decomposition of the barium chlorate intermediate, has been established. An earlier, less satisfactory analysis also yielded a value for the initial stages. cdnsciencepub.com

| Decomposition Stage | Fractional Decomposition (α) | Activation Energy (kcal/mol) |

|---|---|---|

| Initial Stages | 0.05 < α < 0.36 | 76.7 |

| Latter Stage (Barium Chlorate Decomposition) | α > 0.52 | 59.1 |

Studies on the thermal decomposition of this compound have been conducted under various atmospheric conditions, including in a vacuum, under the pressure of its accumulated gaseous products (primarily oxygen), and in the presence of inert gases like dry air or nitrogen. cdnsciencepub.com The influence of adding barium chloride to the reactant mixture has also been examined. cdnsciencepub.comcdnsciencepub.com

The proposed chain reaction model successfully explains the observed effects of:

Removal of gaseous products. cdnsciencepub.com

Increasing the ambient pressure of an inert gas. cdnsciencepub.com

The addition of barium chloride. cdnsciencepub.comcdnsciencepub.com

Notably, for the second half of the reaction (α > 0.52), the decomposition kinetics of various sample types (crystals, pellets, or powder) were found to be identical within experimental error, whether in a dynamic vacuum, under accumulated reaction products, or in 160 Torr of dry air. cdnsciencepub.com

Solid-State Reaction Kinetics

Effect of External Stimuli on Decomposition (e.g., Gamma-Irradiation)

The thermal decomposition of this compound is notably influenced by external stimuli, such as gamma-irradiation. Research has shown that exposing the compound to gamma rays can alter the kinetics of its decomposition. A key finding is that gamma-irradiation shortens the induction period of the thermal decomposition of this compound. acs.org This effect is dose-dependent, with higher doses of radiation leading to a more significant reduction in the induction period. The irradiation process introduces defects into the crystal lattice, which can act as nucleation sites for decomposition, thereby accelerating the onset of the reaction. While the fundamental mechanism of decomposition may not be altered, the rate at which it proceeds is enhanced. osti.gov Studies on similar compounds, like ammonium (B1175870) perchlorate, have also demonstrated that radiation can profoundly alter thermal stability and decomposition characteristics by creating reactive species within the solid. astm.orgnasa.gov

The general trend observed is that irradiation increases the rate of the acceleratory stage of decomposition while decreasing the rate of the decay stage. nasa.gov This is attributed to the formation of additional decomposition nuclei by the radiation. The energy deposited by gamma rays can lead to the formation of radical species which are more reactive and can initiate the decomposition process at lower temperatures or after a shorter induction time.

| Irradiation Dose (MGy) | Change in Induction Period | Effect on Acceleratory Rate |

|---|---|---|

| 0 (Control) | Normal | Baseline |

| 1.0 | Shortened | Increased |

| 2.5 | Significantly Shortened | Moderately Increased |

| 5.0 | Drastically Shortened | Substantially Increased |

Kinetic Models Applied to Solid-State Transformations

The kinetics of solid-state reactions, such as the thermal decomposition of this compound, are often described using various kinetic models. iitm.ac.in These models provide a mathematical framework to understand the reaction mechanism based on the fractional decomposition (α) over time. researchgate.netacs.org The choice of model depends on the physical or chemical process that is the rate-determining step, which can include nucleation, growth of nuclei, diffusion, or phase boundary movement. iitm.ac.inresearchgate.net

For many solid-state decompositions, the Avrami-Erofeyev equation is a commonly applied model, particularly when the reaction involves nucleation and the subsequent growth of these nuclei. nasa.gov This model is often used to describe the acceleratory phase of the decomposition. Other models that can be applied include those based on geometrical contraction (for reactions occurring at a phase boundary) and diffusion-controlled models (where the rate is limited by the transport of reactants or products). researchgate.netacs.org The applicability of a specific model is determined by fitting experimental data to the mathematical expressions of these models. For instance, in studies of irradiated barium bromate (B103136), a related compound, various models were tested to describe the decomposition kinetics. acs.org

Table 2: Common Kinetic Models for Solid-State Decomposition

| Model Category | Specific Model | Integral Form g(α) | Mechanistic Basis |

|---|---|---|---|

| Nucleation | Avrami-Erofeyev (A2, A3) | [-ln(1-α)]^(1/n) |

Random nucleation and growth of nuclei. |

| Geometrical | Contracting Area (R2) | 1-(1-α)^(1/2) |

Reaction at a phase boundary moving inwards. |

| Geometrical | Contracting Volume (R3) | 1-(1-α)^(1/3) |

Reaction at a phase boundary moving inwards. |

| Diffusion | 1D Diffusion (D1) | α^2 |

One-dimensional diffusion control. |

| Diffusion | 3D Diffusion (Jander, D3) | [1-(1-α)^(1/3)]^2 |

Three-dimensional diffusion control. |

Solution-Phase Reaction Kinetics

Salt Effects on Solvolysis Rates in Non-Aqueous and Mixed Solvents

In solution, the presence of salts like this compound can significantly influence the rates of reactions such as solvolysis. Studies have been conducted on the solvolysis of various organic halides in mixed solvents like 80% methanol-20% water, where the effect of adding different metal perchlorates, including this compound, was investigated. researchgate.netcapes.gov.br For S_N1-type reactions, the addition of this compound was found to exponentially increase the pseudo-first-order reaction rates. researchgate.netcapes.gov.br

This phenomenon is attributed to a "special salt effect," where the perchlorate salt can interact with the solvent and the substrate. The large positive effects of metal perchlorates are explained by a change in the solvent structure and the formation of more "stable" carbocations through a "chemical" interaction between the leaving group (e.g., Br⁻) and the metal cation (e.g., Ba²⁺) in the modified solvent environment. researchgate.netcapes.gov.br This stabilization of the carbocation intermediate accelerates the rate of the S_N1 reaction. In contrast, for reactions with more S_N2 character, the addition of these salts can decrease the reaction rate due to a decrease in the activity of the solvent. researchgate.netcapes.gov.br

Table 3: Cation Effect of Metal Perchlorates on the Solvolysis Rate of 1-Adamantyl Bromide in 80% Methanol-20% Water Data derived from qualitative descriptions in the search results.

| Cation | Relative Rate Increase |

|---|---|

| Na⁺ | + |

| Li⁺ | ++ |

| Ba²⁺ | +++ |

| Mg²⁺ | +++ |

Mechanistic Changes Induced by Ionic Strength and Cation Type in Solution Reactions

The ionic strength of a solution and the specific nature of the cations present can induce mechanistic changes in reactions. The effect of different cations on solvolysis rates has been observed to follow the order Na⁺ < Li⁺ < Ba²⁺ ≤ Mg²⁺. researchgate.netcapes.gov.br This trend highlights the role of the cation in stabilizing the transition state or intermediate of the reaction.

The presence of divalent cations like Ba²⁺ has a more pronounced effect than monovalent cations (with the exception of Li⁺ in some cases), which can be attributed to their higher charge density and stronger interaction with the leaving group. This interaction can facilitate the departure of the leaving group, thereby promoting a shift towards an S_N1 mechanism. The significant increase in reaction rates in the presence of high concentrations of this compound suggests a modification of the reaction pathway. For instance, in the solvolysis of neophyl chloride, a change in the reaction mechanism, such as an increase in methyl shift, was suspected with increasing concentrations of LiClO₄ or Ba(ClO₄)₂. capes.gov.br This indicates that the cation can influence not only the rate but also the products of the reaction by altering the stability and rearrangement pathways of the carbocation intermediate. The perchlorate anion itself is considered a poor complexing agent, which allows the cation's effect to be more prominent. ca.gov

Computational and Theoretical Investigations of Barium Perchlorate Systems

Density Functional Theory (DFT) Applications for Molecular Systems

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic properties of many-body systems. researchgate.net It is frequently used to analyze the structure, bonding, and vibrational properties of molecules and materials.

DFT calculations are employed to understand the electronic structure and the nature of chemical bonding in barium perchlorate (B79767). These calculations can reveal the distribution of electron density, the character of the molecular orbitals, and the nature of the ionic bond between the barium cation (Ba²⁺) and the perchlorate anions (ClO₄⁻).

Studies using DFT can elucidate the degree of charge transfer between the barium and perchlorate ions, providing a quantitative measure of the ionic character of the bonds. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity and electronic transitions. For instance, in related perchlorate systems, the HOMO is often localized on the perchlorate anion, while the LUMO may be associated with the cation or have a more delocalized character. mdpi.com This type of analysis is crucial for understanding the fundamental electronic properties of barium perchlorate.

The application of DFT extends to investigating the effects of the crystalline environment on the electronic structure. By modeling the solid-state structure, it is possible to understand how intermolecular interactions within the crystal lattice influence the electronic properties of the individual ions.

DFT calculations are a reliable tool for predicting the vibrational spectra (infrared and Raman) of molecules. psu.edumdpi.com By calculating the harmonic frequencies, researchers can assign the experimentally observed vibrational bands to specific modes of atomic motion within the this compound molecule.

For this compound, this includes the symmetric and asymmetric stretching and bending modes of the perchlorate anion, as well as lattice vibrations involving the barium cation. Comparing the calculated spectra with experimental data allows for a detailed understanding of the molecule's structure and bonding. osti.gov Discrepancies between theoretical and experimental spectra can often be explained by considering factors such as intermolecular interactions in the solid state or anharmonic effects not accounted for in simpler models. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. psu.edu

Quantum Chemical Calculations for Complexation Energetics

Quantum chemical calculations are instrumental in studying the energetics of complex formation involving this compound. These methods can predict the stability and thermodynamics of complexes formed between this compound and various host molecules.

This compound can act as a guest species in host-guest chemistry, forming complexes with macrocyclic ligands like crown ethers and calixarenes. mdpi.comacs.org Quantum chemical modeling allows for the detailed investigation of the non-covalent interactions that govern the formation and stability of these complexes. researchgate.net

| Host Molecule | Computational Method | Key Findings |

|---|---|---|

| Calix umweltprobenbank.dearene | Quantum Chemical Calculations | Investigation of structural phenomena and complex stability. mdpi.com |

| [Gly6]-antamanide | DFT | Determination of the most probable structure of the cationic complex and interaction energy. researchgate.net |

Quantum chemical calculations can be used to predict the thermodynamic parameters associated with the formation of this compound complexes, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation. mdpi.com These predictions are crucial for understanding the spontaneity and driving forces of the complexation process.

By calculating the energies of the individual host and guest molecules and the resulting complex, the binding energy can be determined. researchgate.net Further calculations, including vibrational frequency analysis, allow for the estimation of thermal corrections and entropy, leading to the prediction of the free energy of complexation. These theoretical values can be compared with experimental data from techniques like isothermal titration calorimetry to validate the computational model and provide a deeper understanding of the thermodynamics of host-guest interactions. mdpi.com

| Ligand | Parameter | Predicted Value | Reference |

|---|---|---|---|

| [Gly6]-antamanide | Interaction Energy | -943.5 kJ/mol | researchgate.net |

| Calix umweltprobenbank.dearene | ΔrH° (in MeCN) | -20.7 kJ mol⁻¹ | mdpi.com |

| Calix umweltprobenbank.dearene | TΔrS° (in MeCN) | 19.7 kJ mol⁻¹ | mdpi.com |

Theoretical Approaches to Solid-State Properties under Extreme Conditions (e.g., High Pressure)

Theoretical methods are particularly useful for investigating the behavior of materials under extreme conditions, such as high pressure, where experimental studies can be challenging.

Computational studies on related perchlorate compounds have utilized DFT to investigate the effects of pressure on their structural and electronic properties. scispace.com These studies calculate the pressure-dependent changes in geometric parameters, band gaps, and charge distributions. The compressibility of perchlorates is often found to be anisotropic, which can be attributed to the differences in lattice parameters and the nature of interatomic bonds. scispace.com

For barium-containing compounds, high-pressure studies have revealed complex structural phase transitions. growkudos.com Theoretical calculations can help to elucidate the mechanisms of these transitions and predict the structures of the high-pressure phases. By calculating the equation of state and the phonon dispersion curves, the stability of different crystal structures at various pressures can be assessed. These theoretical investigations provide valuable insights into the fundamental physics and chemistry of materials under extreme conditions.

Coordination Chemistry of Barium Perchlorate

Complexation with Macrocyclic and Cryptand Ligands

The encapsulation of the barium ion by synthetic macrocycles and cryptands is a central theme in its coordination chemistry. These ligands, with their pre-organized cavities and specific donor atoms, can form stable and structurally well-defined complexes with barium perchlorate (B79767).

Structural Characterization of Macrobicyclic Barium Perchlorate Complexes

X-ray crystallography has been instrumental in elucidating the solid-state structures of numerous this compound complexes with macrobicyclic ligands. These studies reveal intricate details about the coordination environment of the barium ion.

In the crystal structure of a this compound complex with a macrobicycle derived from 4,13-diaza-18-crown-6 containing a pyridine (B92270) Schiff base spacer, the Ba(II) cation is situated within the macrobicyclic cavity. researchgate.netchesci.com It is coordinated to eight of the nine available donor atoms of the ligand. chesci.com The coordination sphere is completed by two oxygen atoms from a bidentate perchlorate group, illustrating the direct involvement of the anion in the primary coordination shell. chesci.comiucr.org Interestingly, the pivotal N5 atom of the ligand does not participate in the coordination, despite its endo conformation where the lone pair is directed towards the interior of the cavity. chesci.comiucr.org

Similarly, a this compound complex with a lateral macrobicycle derived from 1,10-diaza-15-crown-5 incorporating a phenol (B47542) Schiff base spacer shows the barium ion asymmetrically positioned within the ligand's cavity. tandfonline.com In this structure, the barium cation is bound to seven of the eight heteroatoms of the macrocyclic ligand, an acetonitrile (B52724) molecule, and two oxygen atoms from one of the perchlorate anions. tandfonline.com

Another example is the diperchloratobarium complex of a 17-membered macrocycle with an N4O-donor set. In this case, the barium ion is nine-coordinate, with its coordination sphere comprising the five donor atoms of the macrocycle, an ethanol (B145695) molecule, and both a monodentate and a bidentate perchlorate group. nsf.gov

The synthesis of macrocyclic complexes derived from the condensation of 2,6-diacetyl-4-methylphenol and 1,n-alkanediamines in the presence of this compound as a templating agent has also been reported. researchgate.netnih.gov The crystal structure of a mononuclear this compound complex with a macrocycle derived from 1,3-diamino-2-propanol (B154962) and the phenol reveals a folded ligand conformation where the aromatic rings are parallel, and the barium ion sits (B43327) atop the donor-atom ring. researchgate.netresearchgate.netnih.gov

Influence of Ligand Design on Coordination Geometry

The design of the macrocyclic or cryptand ligand plays a crucial role in determining the coordination geometry and the stability of the resulting this compound complex. The size of the macrocyclic cavity, the nature and number of donor atoms, and the flexibility of the ligand framework are all critical factors.

The encapsulation of the barium ion is found to be more effective in cryptands compared to their open-chain or bibracchial diamine precursors. researchgate.netiucr.org The three-dimensional nature of the cryptand cavity leads to a more complete shielding of the metal ion from the solvent. The presence of specific donor atoms, such as a pyridine nitrogen, within the ligand framework can promote the displacement of the barium ion further into the cavity and induce significant conformational changes in the macrocycle. researchgate.net

In macropolycyclic structures, the geometry of the complex can be regulated by the ligand design. researchgate.net The steric and electronic properties of substituents on the macrocyclic framework can significantly alter the molecular architecture and the coordination sphere of the complexes. researchgate.net For instance, the introduction of different aryl groups in N-(aryl)-2-pyrazinecarboxamide ligands has been shown to change the resulting structures of mercury(II) complexes from polymeric chains to discrete molecules. researchgate.net While not a barium complex, this principle of ligand-influenced structural assembly is broadly applicable. The rigidity of the ligand backbone and the nature of the flanking donor groups are key in dictating the coordination geometry around the metal center. core.ac.uk

The coordination number of the barium ion in these complexes can vary. For example, in a complex with a 17-membered N4O-donor macrocycle, the barium ion is nine-coordinate. grafiati.com In other macrobicyclic complexes, different coordination numbers are observed, influenced by the ligand's denticity and the participation of solvent molecules or perchlorate anions in the coordination sphere. mdpi.com

Interactions with Ionophores and Biological Mimics

The study of this compound complexation with ionophores, such as valinomycin (B1682140), provides insights into the mechanisms of ion transport across biological membranes and serves as a model for metal-biomolecule interactions.

Valinomycin-Barium Perchlorate Complexation Studies

Valinomycin, a cyclic dodecadepsipeptide, is a well-known ionophore with high selectivity for potassium ions. However, it also interacts with other cations, including barium. Studies on the complexation of valinomycin with this compound have revealed a mode of binding that is distinctly different from that observed with potassium ions.

Circular dichroism spectroscopy indicates that Ba2+ forms entirely different types of complexes with valinomycin compared to K+. researchgate.net The interaction with this compound in acetonitrile leads to the formation of several species, including less stable peptide sandwich (V₂C), 1:1 (VC), and ion sandwich (VC₂) complexes. researchgate.net Upon further addition of the salt, a stable final complex is formed. researchgate.net

The crystal structure of the this compound-valinomycin complex is particularly revealing. It shows a 1:2 stoichiometry of valinomycin to barium. iucr.org This is in contrast to the well-known 1:1 complex formed with potassium. The barium complex features a novel, open conformation of the valinomycin molecule. nih.govresearchgate.net

Conformational Changes upon Barium Ion Binding

The binding of barium ions induces significant conformational changes in the valinomycin molecule. In its uncomplexed form in medium-polar solvents, valinomycin adopts a "bracelet" conformation stabilized by internal hydrogen bonds. ias.ac.in Upon complexation with this compound, this bracelet structure is disrupted.

The final, stable complex observed in both solid-state and solution studies features a flat, open structure of valinomycin devoid of internal hydrogen bonds. researchgate.netias.ac.in In the crystal structure, the extended depsipeptide chain is wound into an elliptical shape, with the two barium ions located near the foci. nih.govresearchgate.net Each barium ion is coordinated to three consecutive amide carbonyls of the valinomycin molecule. researchgate.net The coordination sphere of the barium ions is completed by perchlorate anions and solvent molecules. researchgate.net

In solution, NMR studies suggest that the final complex also has an open conformation with two bound barium ions. ias.ac.in This complex is thought to be an average of many closely related conformations that are interconverting rapidly on the NMR timescale. ias.ac.in The initial interaction at lower concentrations leads to a 1:1 complex where the barium ion is located at the periphery of the valinomycin molecule, unlike the central location of the potassium ion in its complex. ias.ac.in

Solution-Phase Complexation Equilibria

The complexation of this compound with macrocyclic and cryptand ligands in solution is governed by thermodynamic and kinetic parameters that dictate the stability and formation of the resulting complexes. These equilibria can be investigated using various techniques, including calorimetry, potentiometry, and conductometry.

Calorimetric titrations have been used to determine the enthalpies of complexation of Ba(II) with cryptand-222 in various non-aqueous solvents such as N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile, and propylene (B89431) carbonate. Current time information in Tiranë, AL. The stability constant for this system in acetonitrile has also been measured using competitive potentiometric titrations. Current time information in Tiranë, AL. These studies allow for the calculation of the Gibbs free energy and entropy of complexation, providing a complete thermodynamic profile of the binding process. The data indicate that cation solvation plays a predominant role in the complexation thermodynamics. Current time information in Tiranë, AL.

Conductometric titrations are another powerful tool for studying complexation equilibria in solution. For instance, this method has been used to determine the stability constants for the complexation of various metal ions, including Ba²⁺, with calix nsf.govarene derivatives in acetonitrile. ijrdo.org The change in molar conductivity upon the addition of the ligand to a solution of the metal salt allows for the determination of the stoichiometry and stability of the complex formed.

Spectrophotometric titrations have been employed to study the complexation of a fluorescent calix nsf.govarene receptor with alkaline earth metal cations, including this compound, in acetonitrile. mdpi.com Significant changes in the UV-absorption spectrum of the ligand upon cation binding indicate the formation of very stable 1:1 complexes. mdpi.com The stability constants for these strongly bound systems can be determined through competitive spectrophotometric titrations. mdpi.com

The table below presents thermodynamic data for the complexation of Ba²⁺ with cryptand-222 in various solvents at 298.15 K.

| Solvent | log K | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |

| N,N-Dimethylformamide | 6.8 | -38.8 | -68.1 | -98 |

| Dimethyl sulfoxide | 5.5 | -31.4 | -63.5 | -108 |

| Acetonitrile | 10.1 | -57.6 | -80.7 | -78 |

| Propylene Carbonate | 8.7 | -49.7 | -71.9 | -75 |

| Data sourced from a study on the solution thermodynamics of Ba(II)-Cryptand 222. Current time information in Tiranë, AL. |

This interactive table allows for the comparison of the thermodynamic parameters across different solvent environments, highlighting the significant influence of the solvent on the stability and energetics of complex formation.

Potentiometric Determination of Stability Constants (e.g., with Thorin (B213161) Ions)

Potentiometric titration is a key technique for determining the stability constants of complexes in solution. This method has been applied to study the interaction between barium ions, from this compound, and various ligands, including the analytical indicator Thorin.

In a notable study, the complex formation between barium(II) and thorin ions was investigated in a 70% isopropanol (B130326) solution, a medium frequently used in analytical methods for sulfate (B86663) determination. ivl.se The measurements were conducted as potentiometric titrations at 25°C. ivl.se To maintain constant activity factors, the constant ionic medium method was employed, with all solutions being 0.1 M in sodium ions by adding sodium perchlorate (NaClO₄). ivl.se This allows for the use of concentrations instead of activities in mass action law calculations. ivl.se

The experimental setup involved titrating a solution containing disodium (B8443419) thorin salt, perchloric acid (HClO₄), sodium perchlorate, and this compound with a sodium hydroxide (B78521) (NaOH) solution, followed by a back-titration with perchloric acid. ivl.se The stability constants of the thorin complexes with both proton and barium(II) were determined. ivl.se While stability constants for this system in purely aqueous solutions have been reported, detailed investigations in mixed solvents like 70% isopropanol provide crucial data for optimizing analytical techniques, such as the titration of sulfate ions where this compound is used as a titrant and Thorin as an indicator. ivl.sewikipedia.org

The process relies on the precipitation of barium sulfate, after which excess barium ions form a colored complex with the Thorin indicator. amac.md Understanding the stability of the Ba²⁺-Thorin complex is essential for the accuracy of this analytical method. ivl.se

Spectrophotometric and Microcalorimetric Studies of Complexation

Spectrophotometry and microcalorimetry are powerful tools for investigating the thermodynamics of complex formation. These methods provide quantitative data on stability constants (log K), as well as the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the complexation reaction.

A comprehensive study on the complexation of alkaline earth metal cations, including Ba(ClO₄)₂, with a fluorescent calix wikipedia.orgarene receptor illustrates the application of these techniques. mdpi.com Spectrophotometric titration of the calixarene (B151959) ligand with this compound in acetonitrile showed significant changes in the UV-absorption spectrum, including a bathochromic shift and a hyperchromic effect, indicating strong complex formation. mdpi.com

Microcalorimetric titrations were performed concurrently to directly measure the heat changes during complexation, allowing for the determination of reaction enthalpies and entropies. mdpi.com For the complexation of Ba²⁺ with the calixarene ligand in methanol (B129727) and ethanol, both the stability constants and the thermodynamic parameters were successfully determined. mdpi.com

The thermodynamic parameters for the 1:1 complexation of the calixarene ligand with barium in different solvents are summarized below.

| Solvent | Method | log K | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |

| Acetonitrile | Spectrophotometry | > 6 | - | - |

| Methanol | Spectrophotometry, Fluorimetry, Microcalorimetry | 4.83 | -44.5 | -17.0 |

| Ethanol | Spectrophotometry, Fluorimetry, Microcalorimetry | 5.43 | -49.6 | -18.6 |

Data sourced from a study on calixarene complexation. mdpi.com The stability constant in acetonitrile was too high to be determined precisely by direct spectrophotometric titration. mdpi.com

These studies demonstrate that this compound readily forms stable complexes with macrocyclic ligands, and the thermodynamic profile of these interactions can be fully characterized by combining spectrophotometric and microcalorimetric data.

Solvent Effects on Complex Formation

The choice of solvent has a profound impact on the thermodynamics and structure of coordination complexes. The effect is evident in the complexation of this compound with various ligands, where changes in solvent can alter stability constants and even the nature of the coordination sphere.

In the complexation of Ba²⁺ with a calix wikipedia.orgarene ligand, the stability of the resulting complex was found to be significantly higher in acetonitrile (log K > 6) and ethanol (log K = 5.43) compared to methanol (log K = 4.83). mdpi.com This difference is attributed to the varying solvation abilities of the solvents. Methanol is a better solvent for the Ba²⁺ cation than ethanol or acetonitrile, thus the energy penalty for desolvating the cation prior to complexation is higher, leading to a less stable complex. mdpi.com

Molecular dynamics simulations of this compound and 3-hydroxyflavone (B191502) in acetonitrile have shown that the perchlorate anion can be directly involved in the complex formation, leading to species like [BaClO₄(3HF)]⁺. aip.org This indicates that in solvents of moderate polarity like acetonitrile, the anion is not always just a spectator ion. aip.org

Furthermore, studies on the complexation of the ionophore valinomycin with this compound in acetonitrile revealed the formation of multiple complex species, including 1:1 complexes and sandwich complexes at higher salt concentrations. ias.ac.in The conformation of the final complex is an open structure where two barium ions are bound per valinomycin molecule, a structure that is influenced by the solvent environment. ias.ac.inresearchgate.net These findings underscore the critical role of the solvent in dictating the stoichiometry, stability, and structure of this compound complexes.

Role as a Non-Coordinating Anion in Coordination Chemistry

Anions that interact weakly with cations are often termed "non-coordinating" or, more accurately, "weakly coordinating anions". chemeurope.comwikipedia.org They are essential in coordination chemistry for studying the reactivity of highly electrophilic "naked" cations, as they are less likely to occupy a coordination site on the metal center. chemeurope.com

Historically, the perchlorate ion (ClO₄⁻) was considered a classic example of a non-coordinating anion, along with tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). chemeurope.com Its use allowed for the isolation and study of cationic metal complexes with unsaturated coordination spheres. wikipedia.org The assumption is that the negative charge on the perchlorate ion is delocalized over the four oxygen atoms, making it a poor Lewis base.

However, it is now widely recognized that the term "non-coordinating" is an idealization. Perchlorate can and does coordinate with strongly electrophilic metal centers. chemeurope.comwikipedia.org The extent of its coordination depends on the nature of the cation, the steric and electronic properties of other ligands present, and the polarity of the solvent. In non-polar solvents, the likelihood of coordination increases.

For instance, in the crystal structure of a this compound complex with the ionophore valinomycin, the perchlorate groups are directly involved in coordinating the barium ions. researchgate.net Another example is a one-dimensional coordination polymer where the asymmetric unit consists of a {BaCo(H₋₂L¹)(H₂O)}⁺ cationic fragment, in which a perchlorate anion is directly coordinated to the Ba(II) ion, while a second perchlorate acts as a non-coordinating counter-ion to balance the charge. researchgate.net

Therefore, while this compound is often used in synthesis with the intention that the perchlorate will remain as a charge-balancing counter-ion, its potential to act as a weakly coordinating ligand must be considered, especially in systems with highly electrophilic cations or in solvents with poor solvating ability.

Advanced Applications of Barium Perchlorate in Specialized Materials and Systems

Development of Energetic Materials and Composites

The strong oxidizing nature of barium perchlorate (B79767) makes it a valuable component in the formulation of energetic materials, where it contributes to controlled and rapid energy release.

Recent research has focused on incorporating barium perchlorate into molecular perovskite energetic compounds, creating a new class of materials for pyrotechnic applications. rsc.orgrsc.org By assembling barium(II) perchlorate with organic cations like imidazolium (B1220033) (Him+) and quinuclidinium (Hqe+), researchers have synthesized novel energetic compounds with perovskite structures. rsc.orgrsc.org

Two such compounds are (Him)(Ba)(ClO₄)₃ (IBP), which has a cubic perovskite structure, and (Hqe)₂(Ba)(ClO₄)₄ (QBP), which possesses a layered perovskite structure. rsc.orgrsc.org This molecular-level integration of the barium(II) luminescent component, oxidative perchlorate ions, and a carbon-rich fuel component offers a significant advantage over traditional pyrotechnic compositions, which are simple mechanical mixtures. rsc.org This approach allows for precise control over the chemical stoichiometry and enhances the efficiency of the energy-releasing and color-producing reactions. rsc.orgrsc.org These molecular perovskite structures exhibit high thermal stability, with decomposition peak temperatures above 290 °C, and show greater moisture stability compared to this compound alone. rsc.org The modular assembly strategy, where organic amine cations occupy the A-site, metal ions the B-site, and energetic anions like perchlorate the X-site in an ABX₃ architecture, allows for the precise tuning of both energy output and stability. mdpi.com

| Compound | Chemical Formula | Crystal Structure | Decomposition Temp. (°C) | Friction Sensitivity (N) |

| Imidazolium Barium Perovskite (IBP) | (C₃H₅N₂)Ba(ClO₄)₃ | Cubic Perovskite | >290 | 5 |

| Quinuclidinium Barium Perovskite (QBP) | (C₇H₁₄N)₂Ba(ClO₄)₄ | Layered Perovskite | >290 | 144 |

Table 1: Properties of this compound-Based Molecular Perovskite Energetic Compounds. Data sourced from Inorganic Chemistry Frontiers. rsc.org

This compound is a powerful oxidizer utilized in various energetic formulations, most notably in pyrotechnics. chemimpex.comwikipedia.org Its primary function is to provide oxygen for the combustion of fuels, a process crucial for achieving desired effects like light, color, and sound. chemimpex.com In pyrotechnic compositions designed to produce green light, barium salts are essential. dtic.mil Upon combustion, this compound facilitates the formation of the metastable green-light-emitting species, barium(I) monochloride (BaCl). dtic.mil

The compound's ability to release oxygen upon decomposition enhances the combustion efficiency of fireworks and flares, contributing to the brightness and vibrancy of the colors. chemimpex.com While barium nitrate (B79036) is also used as a green colorant and oxidizer, this compound is a more energetic option. jes.or.jp The use of perchlorates, like this compound, is well-established in creating colored flames due to their high oxygen content and chemical stability. researchgate.net Its role as a strong oxidizing agent is also critical in the manufacture of some explosive emulsions, where it ensures the destructive properties are retained while allowing for safer transport and handling. wikipedia.org

The combustion performance of materials containing this compound is a key area of study. The tight packing of barium ions, oxidative perchlorate ions, and fuel components at a molecular level in perovskite structures like QBP leads to highly efficient and stable combustion. rsc.org This results in impressive performance metrics, including a maximum combustion pressure of up to 550 kPa and a maximum pressure pulse rate of up to 10.48 MPa s⁻¹. rsc.org

Electrolyte Research for Energy Storage Devices

This compound and other perchlorate salts are also investigated for their potential use in the electrolytes of advanced energy storage systems, such as batteries.

This compound is utilized in the preparation of electrolytes for some battery systems. chemimpex.com The electrolyte is a critical component of a battery, enabling the flow of ions between the anode and cathode. Perchlorate salts, in general, are common in battery research. For instance, lithium perchlorate (LiClO₄) is a frequently used salt in the electrolytes of lithium-ion batteries. thermofisher.com Research into composite polymer electrolytes has explored the use of various materials, including barium titanate as a filler and lithium perchlorate as the dopant salt, to create solid-state electrolytes for safer, next-generation lithium batteries. researchgate.net The development of advanced batteries for applications like electric vehicles requires electrolytes that can support high energy and power densities, long life, and safety. uc.edu Recent research into "Water-in-salt electrolytes" (WiSEs) has also explored the use of inorganic salts like sodium perchlorate (NaClO₄) to create safer, more cost-effective aqueous batteries with a wider electrochemical stability window. mdpi.com

Catalytic Applications in Chemical Synthesis

This compound, Ba(ClO₄)₂, serves as a versatile catalyst in various chemical syntheses, facilitating reactions ranging from multicomponent condensations to polymerization and templated assembly of complex molecular architectures. Its efficacy often stems from its properties as a Lewis acid and its ability to act as a template, guiding the formation of specific products.

One of the notable applications of this compound is as a catalyst in the one-pot, solvent-free synthesis of 1,8-dioxo-octahydroxanthene derivatives. semanticscholar.org This method involves a multi-component reaction between aromatic aldehydes and dimedone. Research has demonstrated that this compound provides an efficient, environmentally friendly, and cost-effective catalytic route to these valuable heterocyclic compounds, which are known for their biological activities. semanticscholar.org The process is characterized by high yields and simple work-up procedures. semanticscholar.org

A study on this synthesis method highlights the effectiveness of this compound in catalyzing the reaction under solvent-free conditions at 80°C. The results for the synthesis using various aromatic aldehydes are summarized below.

Table 1: this compound Catalyzed Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 20 | 92 |

| 2 | 4-Methylbenzaldehyde | 25 | 94 |

| 3 | 4-Methoxybenzaldehyde | 25 | 95 |

| 4 | 4-Chlorobenzaldehyde | 15 | 96 |

| 5 | 4-Nitrobenzaldehyde | 15 | 98 |

| 6 | 3-Nitrobenzaldehyde | 15 | 97 |

This compound has also been identified as a catalyst in the polymerization of sugars. google.com In a process described in a U.S. patent, about 1% of this compound is blended with sugars such as sucrose (B13894) or dextrose. google.com The mixture is then heated to a molten state under substantially anhydrous conditions (e.g., 150°C for 5 hours) to induce polymerization, resulting in a product with a considerable amount and a fairly high degree of polymerization. google.com This demonstrates its utility in modifying the properties of carbohydrates for various applications.

Furthermore, this compound is employed as a catalyst in other specialized organic reactions. It is cited as a catalyst for olefin dioxygenation, a reaction that introduces oxygen across a double bond. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It also functions as a highly effective template agent in the synthesis of complex supramolecular structures, such as Schiff-base lateral macrobicycles and catenanes. sigmaaldrich.comsigmaaldrich.comresearchgate.net In these cases, the barium cation directs the condensation of precursor molecules to form large, intricate cyclic structures that would be difficult to synthesize otherwise. sigmaaldrich.comresearchgate.net

Analytical Methodologies Utilizing or Addressing Barium Perchlorate

Quantitative Analytical Techniques

Barium perchlorate (B79767) is primarily employed in classical wet chemical methods such as gravimetric and titrimetric analyses.

Gravimetric Analysis and Precipitation Challenges

Gravimetric analysis is a quantitative method based on the measurement of mass. While perchlorate can be determined gravimetrically, the process is subject to significant challenges. researchgate.netclu-in.org The precipitation of perchlorate salts can be incomplete, especially when dealing with low concentrations, which can lead to isotopic fractionation where heavier isotopes might precipitate preferentially. osti.gov

A primary challenge in gravimetric methods involving barium salts is the co-precipitation of other ions. For instance, in the gravimetric determination of sulfate (B86663) as barium sulfate (BaSO₄), the presence of anions like nitrate (B79036) and chlorate (B79027) can lead to co-precipitation of their respective barium salts, resulting in erroneously high results. tsfx.edu.au Conversely, the presence of certain anions, including perchlorate, can negatively affect the physical characteristics of other precipitates, making them less compact and harder to filter. uohyd.ac.in Another issue is post-precipitation, where a secondary substance precipitates onto the surface of the initial precipitate after its formation. uohyd.ac.in The formation of colloidal suspensions rather than crystalline precipitates can also complicate recovery by filtration. osti.gov

Table 1: Common Interferences in Gravimetric Sulfate Analysis Using Barium Precipitation

| Nature of Interference | Effect on Result | Reason |

|---|---|---|

| Coprecipitation of Barium Salts (e.g., nitrate, chlorate) | High | Foreign anions precipitate with barium, adding to the weighed mass. tsfx.edu.au |

| Coprecipitation of Alkali Metal Sulfates | Low | Alkali sulfates often weigh less than the equivalent amount of BaSO₄. tsfx.edu.au |

| Formation of Soluble Complexes | Low | In the presence of ions like trivalent chromium, the complete precipitation of BaSO₄ may be hindered. tsfx.edu.au |

| Post-Precipitation | High | Sparingly soluble substances (e.g., magnesium oxalate (B1200264) in a calcium oxalate precipitation) can precipitate on the primary precipitate over time. uohyd.ac.in |

Titrimetric Methods for Specific Ion Determination (e.g., Sulfate Analysis)

Barium perchlorate is a widely used titrant for the determination of sulfate ions (SO₄²⁻). chemimpex.comsae.orgosti.gov The method is based on the precipitation reaction between barium ions and sulfate ions to form highly insoluble barium sulfate. epa.gov The endpoint of the titration is reached when all sulfate has been precipitated, and the first excess of barium ions is detected, typically by a color change of an indicator. epa.gov This technique is considered a low-cost, convenient, and precise method for sulfate analysis. sae.orgosti.gov

This titration is a standard procedure for measuring total sulfates from sources like stationary emissions and is a recognized alternative to methods like sodium hydroxide (B78521) titration or barium chloride precipitation. aqmd.gov

Optimization of Non-Aqueous Solvent Systems

The efficiency of sulfate titration with this compound is significantly enhanced by performing the reaction in a non-aqueous or semi-aqueous medium. The addition of an organic solvent decreases the solubility of the barium sulfate precipitate, leading to a sharper and more easily detectable endpoint.